2-{[(2-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol
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Overview
Description
2-{[(2-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol is a chemical compound with the molecular formula C9H11BrClNO and a molecular weight of 264.55 g/mol . It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol typically involves the reaction of 2-bromo-4-chlorobenzylamine with ethylene oxide under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the reaction mixture .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-{[(2-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-{[(2-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . This modulation can result in changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-bromophenyl)ethan-1-ol
- 2-Amino-1-(4-chlorophenyl)ethan-1-ol
- Ethanone, 2-bromo-1-(4-methylphenyl)-
Uniqueness
2-{[(2-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required .
Properties
Molecular Formula |
C9H11BrClNO |
---|---|
Molecular Weight |
264.54 g/mol |
IUPAC Name |
2-[(2-bromo-4-chlorophenyl)methylamino]ethanol |
InChI |
InChI=1S/C9H11BrClNO/c10-9-5-8(11)2-1-7(9)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 |
InChI Key |
HPQLOHOLZAXGIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CNCCO |
Origin of Product |
United States |
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